molecular formula C5H4ClIN2S B8441406 2-(Iodomethyl)thio-5-chloropyrimidine

2-(Iodomethyl)thio-5-chloropyrimidine

Cat. No.: B8441406
M. Wt: 286.52 g/mol
InChI Key: HUCDDPXTOUAWRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Iodomethyl)thio-5-chloropyrimidine is a halogenated pyrimidine derivative featuring an iodomethylthio (-SCH2I) substituent at the 2-position and a chlorine atom at the 5-position of the pyrimidine ring. Pyrimidines with halogen and thioether substituents are pivotal intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiviral agents .

Properties

Molecular Formula

C5H4ClIN2S

Molecular Weight

286.52 g/mol

IUPAC Name

5-chloro-2-(iodomethylsulfanyl)pyrimidine

InChI

InChI=1S/C5H4ClIN2S/c6-4-1-8-5(9-2-4)10-3-7/h1-2H,3H2

InChI Key

HUCDDPXTOUAWRA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)SCI)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Similarities

The following table summarizes key structural analogs and their similarity metrics based on substituent patterns and functional groups:

Compound Name CAS Number Key Substituents Structural Similarity Key Differences Reference
5-Amino-2,4-dichloropyrimidine 5177-27-5 2-Cl, 4-Cl, 5-NH2 0.79 Lacks thioether and iodomethyl groups
2-Chloro-5-phenylpyrimidine 22536-62-5 2-Cl, 5-Ph 0.82 (analogous) Phenyl vs. iodomethylthio at 2-position
4-Chloro-6-methoxy-5-nitropyrimidine 52854-14-5 4-Cl, 6-OCH3, 5-NO2 0.94 (functional) Nitro and methoxy substituents
2-[2-(Morpholin-4-yl)ethyl]thiopyrimidine N/A 2-SCH2CH2-morpholine N/A Morpholine-ethylthio vs. iodomethylthio
2-Chloro-5-(phenylmethoxy)pyrimidine 138274-14-3 2-Cl, 5-OCH2Ph 0.76 Benzyloxy vs. iodomethylthio

Notes:

  • Similarity scores (0.71–0.94) from and reflect shared pyrimidine cores but divergent functionalization .

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